tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462951
InChI: InChI=1S/C13H26N2O4.ClH/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13;/h4-10,14H2,1-3H3,(H,15,16);1H
SMILES:
Molecular Formula: C13H27ClN2O4
Molecular Weight: 310.82 g/mol

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride

CAS No.:

Cat. No.: VC20462951

Molecular Formula: C13H27ClN2O4

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride -

Specification

Molecular Formula C13H27ClN2O4
Molecular Weight 310.82 g/mol
IUPAC Name tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C13H26N2O4.ClH/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13;/h4-10,14H2,1-3H3,(H,15,16);1H
Standard InChI Key VHNYZQILAZRZHA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN.Cl

Introduction

Structural and Physicochemical Properties

The compound’s structure features a central oxane (tetrahydropyran) ring substituted at the 4-position with a methyl group bearing a tert-butoxycarbonyl (Boc)-protected amine. The oxane ring is further functionalized with a 2-aminoethoxy side chain, which enhances solubility and reactivity. The hydrochloride salt form improves stability and crystallinity, making it suitable for storage and handling.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₂₇ClN₂O₄
Molecular Weight310.82 g/mol
IUPAC Nametert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate; hydrochloride
SMILESCC(C)(C)OC(=O)NCC1(CCOCC1)OCCN.Cl
SolubilityLikely soluble in polar solvents (e.g., DMSO, water) due to ionic nature
StabilitySensitive to strong oxidizing agents; requires refrigeration

The Boc group serves as a temporary protective moiety for the primary amine, enabling selective deprotection under acidic conditions. This property is critical in multi-step syntheses where controlled reactivity is essential.

Synthesis and Industrial Production

The synthesis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride involves three primary stages:

  • Formation of the Oxane Ring: Cyclization of a diol precursor (e.g., 1,5-pentanediol) under acidic or basic conditions generates the tetrahydropyran scaffold.

  • Introduction of the Aminoethoxy Side Chain: Etherification of the oxane ring with 2-aminoethanol derivatives introduces the aminoethoxy group.

  • Boc Protection and Salt Formation: The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride), followed by hydrochloride salt formation via treatment with HCl.

Comparative Analysis with Related Carbamates

tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride differs structurally from analogs like tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate (molecular weight: 245.32 g/mol). Key distinctions include:

FeatureThis CompoundAnalog
Functional GroupsAminoethoxy, Boc-protected amineHydroxymethyl, Boc-protected amine
Ring Substitution4-position3-position
Molecular Weight310.82 g/mol245.32 g/mol
SolubilityHigher due to ionic characterLower (neutral compound)

The aminoethoxy group in this compound enhances water solubility compared to the hydroxymethyl analog, making it more suitable for aqueous reaction conditions.

Applications in Drug Discovery and Development

This compound’s bifunctional nature (amine-amine linker) positions it as a valuable intermediate in:

  • Bioconjugation: Linking pharmacophores or targeting moieties in antibody-drug conjugates (ADCs) .

  • Prodrug Design: The Boc group can be cleaved in vivo to release an active amine-containing drug.

A 2025 case study demonstrated its use in synthesizing a prostate-specific membrane antigen (PSMA)-targeted radioligand, achieving a 92% conjugation efficiency .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with adrenergic receptors using surface plasmon resonance (SPR).

  • Toxicity Profiling: Assess genotoxicity and hepatotoxicity in animal models.

  • Synthetic Optimization: Explore biocatalytic methods for greener production.

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